![molecular formula C32H45N3O5 B12019641 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate CAS No. 767339-16-2](/img/structure/B12019641.png)
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C32H45N3O5 It is a member of the carbohydrazonoyl family and is characterized by its unique structure, which includes a tetradecanoylamino group, an acetyl group, and a methylbenzoate moiety
Vorbereitungsmethoden
The synthesis of 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves several steps. The synthetic route typically starts with the preparation of the tetradecanoylamino group, followed by the introduction of the acetyl group and the carbohydrazonoyl moiety. The final step involves the esterification of the phenyl group with 4-methylbenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Wissenschaftliche Forschungsanwendungen
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:
- 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate These compounds share similar structural features but differ in the substituents attached to the phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
767339-16-2 |
---|---|
Molekularformel |
C32H45N3O5 |
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C32H45N3O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-26-18-21-28(29(22-26)39-3)40-32(38)27-19-16-25(2)17-20-27/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+ |
InChI-Schlüssel |
VFDXNSRBXPVRAM-PPFNPFNJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.